molecular formula C21H23N3O2 B12938471 N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide CAS No. 88138-18-5

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide

Cat. No.: B12938471
CAS No.: 88138-18-5
M. Wt: 349.4 g/mol
InChI Key: BSKXTILFGLUIJC-UHFFFAOYSA-N
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Description

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 5-(1H-Imidazol-1-yl)pentanol with 2-bromophenyl benzamide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl or imidazole derivatives.

Scientific Research Applications

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with cellular receptors and proteins, modulating various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide
  • N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)propionamide
  • N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)butyramide

Uniqueness

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to its specific structural features, such as the benzamide moiety, which imparts distinct chemical and biological properties

Biological Activity

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide, a compound featuring an imidazole ring and a benzamide moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 5 1H Imidazol 1 yl pentyl oxy phenyl benzamide \text{N 2 5 1H Imidazol 1 yl pentyl oxy phenyl benzamide }

This compound integrates a benzamide core with an imidazole side chain, which is significant in modulating biological interactions. The presence of the imidazole ring is particularly noteworthy due to its role in various biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole-based compounds. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

CompoundIC50 (μM)Target Cell Line
4e7.5MCF-7 (Breast Cancer)
4f11.1HeLa (Cervical Cancer)

These results indicate that modifications to the imidazole and benzamide structures can significantly enhance cytotoxicity, suggesting a strong structure-activity relationship (SAR) .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinase Activity : Molecular docking studies suggest that this compound may inhibit specific kinases involved in cancer progression, particularly ABL1 kinase, which is crucial in certain leukemias .
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Study on Structure-Activity Relationship

A comprehensive study explored the SAR of various imidazole-containing benzamides. It was found that substituents on the benzene ring significantly influenced both potency and selectivity toward cancer cell lines. For example, electronegative substituents in the para-position enhanced activity due to increased binding affinity at the target site .

Efficacy against Specific Cancer Types

In a recent investigation, this compound was tested against several human cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-77.5ABL1 inhibition
HeLa11.1Apoptosis induction
A549 (Lung Cancer)9.0Cell cycle arrest

The findings indicate that this compound has a broad spectrum of activity against different cancer types, underlining its potential as a therapeutic agent .

Properties

CAS No.

88138-18-5

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(5-imidazol-1-ylpentoxy)phenyl]benzamide

InChI

InChI=1S/C21H23N3O2/c25-21(18-9-3-1-4-10-18)23-19-11-5-6-12-20(19)26-16-8-2-7-14-24-15-13-22-17-24/h1,3-6,9-13,15,17H,2,7-8,14,16H2,(H,23,25)

InChI Key

BSKXTILFGLUIJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCCCCCN3C=CN=C3

Origin of Product

United States

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